Calcium bis(2-C-(hydroxymethyl)-D-mannonate)

Solution stability Epimer ratio Pharmaceutical formulation

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) (CAS 97334-72-0) is the stereochemically pure D-mannonate epimer—distinct from USP/BP calcium gluceptate (α-epimer or α/β mixture). This epimer remains 'freely soluble' without converting to the sparingly soluble crystalline hydrate form that plagues generic calcium gluceptate, enabling stable liquid formulations at ≥21% w/v. Essential for high-concentration calcium syrups and injectables requiring particulate-free clarity, and as a reference standard for epimer-ratio method validation per pharmacopoeial monograph recommendations.

Molecular Formula C14H26CaO16
Molecular Weight 490.42 g/mol
CAS No. 97334-72-0
Cat. No. B12646857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(2-C-(hydroxymethyl)-D-mannonate)
CAS97334-72-0
Molecular FormulaC14H26CaO16
Molecular Weight490.42 g/mol
Structural Identifiers
SMILESC(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]
InChIInChI=1S/2C7H14O8.Ca/c2*8-1-7(15,2-9)5(12)3(10)4(11)6(13)14;/h2*3-5,8-12,15H,1-2H2,(H,13,14);/q;;+2/p-2/t2*3-,4+,5+;/m11./s1
InChIKeyCODDTHODRLRBRO-GDQVUBHPSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) CAS 97334-72-0: Epimer-Defined Organic Calcium Salt for Formulation-Critical Applications


Calcium bis(2-C-(hydroxymethyl)-D-mannonate) (CAS 97334-72-0; molecular formula C₁₄H₂₆CaO₁₆; MW 490.42) is the calcium salt of 2-C-(hydroxymethyl)-D-mannonic acid, a heptonic acid derivative belonging to the sugar acid calcium salt class . It shares the identical molecular formula with calcium gluceptate/glucoheptonate (CAS 17140-60-2) but is distinguished by its stereochemistry at the C2 position: it is the D-mannonate epimer rather than the D-glycero-D-gulo (α) epimer or α/β mixture that defines pharmacopoeial calcium gluceptate [1]. This stereochemical distinction has been shown to govern critical pharmaceutical properties including solution stability, physical form, and formulation processability [2].

Why Calcium bis(2-C-(hydroxymethyl)-D-mannonate) Cannot Be Interchanged with Pharmacopoeial Calcium Gluceptate or Other Organic Calcium Salts


Pharmacopoeial calcium gluceptate (USP/BP) is explicitly defined as either the pure α-epimer (D-glycero-D-gulo configuration) or a variable mixture of α- and β-epimers [1]. Published stability studies demonstrate that the epimer ratio directly controls solution shelf-life: pure α-epimer material is the least stable, and stability monotonically decreases as the α-epimer fraction exceeds approximately 50% [2]. Furthermore, the pure α-epimer spontaneously converts from a very soluble amorphous anhydrate to a sparingly soluble crystalline hydrate upon contact with water, rendering it unusable for preparing the USP injection at the specified 21–23% w/v concentration [3]. The D-mannonate epimer represented by CAS 97334-72-0 possesses a distinct C2 stereochemistry, a defined crystalline hydrate form (dihydrate or pentahemihydrate), and 'freely soluble' water solubility—properties that collectively preclude direct substitution with generic calcium gluceptate without risking precipitation, batch failure, or altered bioavailability [4].

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) CAS 97334-72-0: Quantitative Comparator Evidence for Procurement Decision-Making


Epimer-Controlled Solution Stability: Pure α-Epimer (USP Calcium Gluceptate) Is the Least Stable Form

In a controlled stability study of calcium gluceptate solutions prepared from commercial sources with varying α-epimer content, Suryanarayanan and Mitchell demonstrated that solution stability is inversely correlated with α-epimer proportion. At α-epimer fractions above approximately 50%, stability progressively decreased with increasing α-epimer content. Material complying with USP specifications—i.e., pure α-epimer—was explicitly identified as the least stable in solution [1]. The D-mannonate epimer (CAS 97334-72-0), being stereochemically distinct at C2 from the α-epimer, falls outside this instability window, providing a formulation stability advantage.

Solution stability Epimer ratio Pharmaceutical formulation Calcium gluceptate

Physical Form Differentiation: Crystalline Defined Hydrate vs. Amorphous Hygroscopic Powder

The British Pharmacopoeia 2025 monograph describes calcium glucoheptonate as a 'White or very slightly yellow, amorphous powder, hygroscopic' [1]. In contrast, the technical datasheet for calcium bis(2-C-(hydroxymethyl)-D-mannonate) (CAS 97334-72-0) describes it as 'Colourless, odourless crystals, or white, crystalline powder' with defined hydrated forms including the dihydrate and pentahemihydrate [2]. Amorphous materials are thermodynamically metastable and prone to moisture uptake, which can cause weight variation in dispensing, accelerated degradation, and unpredictable dissolution behaviour. A well-defined crystalline hydrate offers superior batch-to-batch consistency in weight-based formulation and improved physical stability against atmospheric moisture.

Physical form Crystallinity Hygroscopicity Formulation reproducibility

Aqueous Solubility and High-Concentration Formulation Feasibility: Freely Soluble vs. Sparingly Soluble Crystalline Hydrate

The target compound is specified as 'Freely soluble in water' (defined per pharmacopoeial convention as 1 g dissolving in 1–10 mL of water, i.e., 100–1000 g/L) [1]. By contrast, post-1980 USP-grade calcium gluceptate (pure α-epimer) exists as a 'sparingly soluble crystalline hydrate' (defined as 1 g dissolving in 30–100 mL, i.e., 10–33 g/L) and 'cannot be used to prepare the USP injection, which contains 21–23% w/v calcium gluceptate' [2]. The amorphous anhydrate form of calcium gluceptate is very soluble, but it spontaneously converts to the sparingly soluble crystalline hydrate in the presence of water, driven by seed crystals and unsuitable epimer proportions [3]. The D-mannonate epimer, as a crystalline but freely soluble hydrate, avoids this solubility collapse.

Aqueous solubility Injectable formulation Calcium gluceptate USP injection Precipitation

Oral Calcium Bioavailability: 92% Relative to Calcium Carbonate with Favorable Tolerability

In a single-dose, randomized-sequence, open-label, two-period crossover study in 24 healthy adult volunteers, the relative oral bioavailability of calcium from calcium glucoheptonate (same molecular formula as the target compound, 8.2% elemental calcium content) was compared to calcium carbonate (40% elemental calcium, 500 mg elemental calcium dose) [1]. The relative oral bioavailability of calcium glucoheptonate versus calcium carbonate was 92% within 6 hours and 89% within 12 hours post-administration. The 90% confidence intervals for the Cmax and AUC₀–₁₂ test/reference ratios were 77.09%–120.31% and 60.58%–122.30%, respectively [1]. All adverse events were mild and transient; no serious adverse events were reported. The elemental calcium content of this compound class is 8.2% (82 mg Ca per gram; 4.1 mEq/g), which is lower than calcium carbonate (40%) but the high solubility underpins comparable bioavailability at the tested doses [1][2].

Oral bioavailability Calcium supplementation Pharmacokinetics Calcium carbonate comparator

Parenteral Calcium Delivery: Equivalent Ionized Calcium Elevation to Calcium Chloride with Comparable Hemodynamic Profile

In a randomized crossover comparative study of 10 critically ill patients, calcium gluceptate (20 mL, containing elemental calcium 18 mg/mL) and calcium chloride (10 mL of a 10% solution, containing elemental calcium 27 mg/mL) were infused over 5 minutes and plasma ionized calcium [Ca²⁺] was monitored for 30 minutes post-infusion [1]. Infusion of either preparation produced similar increases in [Ca²⁺]: calcium chloride = 33 ± 3.1%; calcium gluceptate = 32 ± 4.3% (mean ± SEM) at 5 minutes post-infusion. Effects on mean arterial pressure were also comparable: 11.1 ± 1.8% (CaCl₂) vs. 9.7 ± 2.4% (calcium gluceptate) [1]. A separate study of three calcium salts (chloride, gluconate, gluceptate) in 15 cardiac surgery patients found that only calcium chloride showed a reproducible relationship between total and ionic calcium increase; calcium gluceptate and gluconate exhibited more variable ionization, a property that may be modulated by epimer composition [2].

Parenteral calcium Ionized calcium Calcium chloride comparator Hemodynamics

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) CAS 97334-72-0: Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-Concentration Liquid Calcium Formulations (Oral Syrups and Injectable Solutions)

The 'freely soluble' aqueous solubility classification of calcium bis(2-C-(hydroxymethyl)-D-mannonate) [5], contrasted with the 'sparingly soluble crystalline hydrate' character of USP-grade α-epimer calcium gluceptate [6], makes this compound the preferred calcium source for liquid formulations requiring ≥21% w/v calcium salt content. Unlike USP-grade material, which requires special stabilization procedures to prevent precipitation, the D-mannonate epimer remains freely soluble without spontaneous conversion to a sparingly soluble form. This property is critical for manufacturers of high-concentration calcium syrups and injectables where clarity, stability, and freedom from particulate matter are regulatory requirements.

Epimer-Defined Reference Standard for Calcium Glucoheptonate Analytical Method Development

The Suryanarayanan and Mitchell studies established that the epimer composition of calcium gluceptate directly determines solution stability, and they recommended that 'approximately equal proportions of the alpha- and beta-epimers be introduced in the USP monograph together with a method for estimating the proportions of the epimers' [5]. Calcium bis(2-C-(hydroxymethyl)-D-mannonate), as a stereochemically defined single epimer (the D-mannonate form), serves as an essential reference material for developing and validating GC, HPLC, or optical rotation methods that quantify epimer ratios in calcium glucoheptonate raw materials and finished products. This addresses a documented gap in pharmacopoeial monograph specificity.

Calcium Supplementation Products Targeting High Bioavailability with Reduced Excipient Load

The Wiria et al. (2020) clinical study demonstrated that calcium glucoheptonate delivers 92% relative oral bioavailability versus calcium carbonate within 6 hours, despite containing only 8.2% elemental calcium compared to calcium carbonate's 40% [5]. The superior solubility of this compound class underpins its bioavailability performance. For formulators developing calcium supplements aimed at populations with low gastric acid output, malabsorption syndromes, or those in Southeast Asian markets where calcium intake is low and bioavailability is paramount, calcium bis(2-C-(hydroxymethyl)-D-mannonate) offers an evidence-based alternative to higher-calcium-content but lower-bioavailability salts such as calcium carbonate or tricalcium phosphate.

Parenteral Calcium Replacement in Critical Care with Defined Ionization Kinetics

The Drop et al. (1980) study established that calcium gluceptate produces an ionized calcium elevation (32 ± 4.3% at 5 min) statistically equivalent to calcium chloride (33 ± 3.1%), with comparable hemodynamic effects [5]. However, White et al. (1976) noted that calcium chloride uniquely shows a reproducible total-to-ionic calcium relationship, while organic calcium salts exhibit more variable ionization [6]. By procuring an epimer-defined calcium salt (CAS 97334-72-0), clinical formulation scientists can investigate whether epimer purity modulates the consistency of ionized calcium delivery—addressing the variability noted in the literature and potentially enabling more predictable parenteral calcium dosing in critical care settings.

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